molecular formula C25H18BrN3 B8557635 3-Bromo-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 633328-89-9

3-Bromo-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8557635
CAS No.: 633328-89-9
M. Wt: 440.3 g/mol
InChI Key: SFIDZFODKHQRCE-UHFFFAOYSA-N
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Description

3-Bromo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C25H18BrN3 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

633328-89-9

Molecular Formula

C25H18BrN3

Molecular Weight

440.3 g/mol

IUPAC Name

3-bromo-1-tritylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C25H18BrN3/c26-24-22-18-27-17-16-23(22)29(28-24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

SFIDZFODKHQRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C(=N4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.69 g of 3-bromo-1H-pyrazolo[4,3-c]pyridine in 72 mL of dimethylformamide was added 1.42 g of sodium hydride at room temperature and stirred for 15 minutes, and then added with 6.6 g of trityl chloride and stirred at this temperature for a day. The solution was diluted with dichloromethane, and the organic layer was washed successively with saturated aqueous ammonium chloride and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The precipitated crystals were washed with ethyl acetate, the filtrate was evaporated, and the residue was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:10-1:3), an the resultant product was combined with the above crystals, to afford 5.28 g of the title compound as colorless crystals.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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